

Technical Guide to Nonyl 6-bromohexanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nonyl 6-bromohexanoate*

Cat. No.: *B15551693*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl 6-bromohexanoate is a functionalized lipid molecule of interest in the fields of chemical synthesis and advanced drug delivery.^[1] Its bifunctional nature, possessing a terminal alkyl bromide and a long hydrocarbon chain ester, makes it a versatile building block for the synthesis of more complex molecules and a component in the formulation of lipid-based drug delivery systems such as lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the known chemical properties, a detailed proposed synthesis protocol, and a discussion of its potential applications in research and pharmaceutical development.

Chemical and Physical Properties

While some experimental physical properties of **Nonyl 6-bromohexanoate** are not readily available in the literature, its fundamental chemical properties have been established. The following tables summarize the known identifiers and properties of **Nonyl 6-bromohexanoate**, along with the experimentally determined properties of its precursor, 6-bromohexanoic acid, for reference.

Table 1: Chemical Identifiers and Properties of **Nonyl 6-bromohexanoate**

Property	Value	Source(s)
IUPAC Name	nonyl 6-bromohexanoate	[1]
Synonyms	6-Bromohexanoic acid, nonyl ester	[1]
CAS Number	959249-23-1	[2]
Molecular Formula	C15H29BrO2	[1]
Molecular Weight	321.30 g/mol	[1]
Exact Mass	320.1351	[1]
Appearance	To be determined	
Solubility	To be determined	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	

Table 2: Experimentally Determined Properties of 6-Bromohexanoic Acid (Precursor)

Property	Value	Source(s)
CAS Number	4224-70-8	
Molecular Formula	C6H11BrO2	
Molecular Weight	195.05 g/mol	
Appearance	White to light orange low melting crystals	
Melting Point	32-34 °C	
Boiling Point	165-170 °C at 20 mmHg	
Solubility	Soluble in methanol	

Reactivity and Stability

The reactivity of **Nonyl 6-bromohexanoate** is primarily dictated by its two functional groups: the ester and the primary alkyl bromide.

- Ester Group: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 1-nonanol and 6-bromohexanoic acid.
- Alkyl Bromide: The terminal bromine atom serves as a good leaving group, making the terminal carbon electrophilic. This allows for nucleophilic substitution reactions (SN2), enabling the covalent attachment of various molecules, such as targeting ligands, polymers (e.g., PEG), or other lipids. The reactivity in SN2 reactions is generally high for primary alkyl bromides.^{[3][4][5]} The carbon-bromine bond is weaker than corresponding carbon-chlorine or carbon-fluorine bonds, making it more reactive.^{[4][6]}

Storage: For long-term storage, it is recommended to keep **Nonyl 6-bromohexanoate** at -20°C in a dry and dark environment. It is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.

Experimental Protocols: Synthesis of Nonyl 6-bromohexanoate

A specific, peer-reviewed synthesis protocol for **Nonyl 6-bromohexanoate** is not readily available. However, a reliable synthesis can be proposed based on well-established chemical reactions: a two-step process involving the synthesis of the precursor 6-bromohexanoic acid followed by a Fischer esterification with 1-nonanol.

Step 1: Synthesis of 6-Bromohexanoic Acid from ϵ -Caprolactone

This procedure is adapted from a patented method for the high-purity synthesis of 6-bromohexanoic acid.^{[7][8][9]}

Materials:

- ϵ -Caprolactone

- Anhydrous organic solvent (e.g., n-hexane, dichloromethane)
- Dry hydrogen bromide (HBr) gas

Procedure:

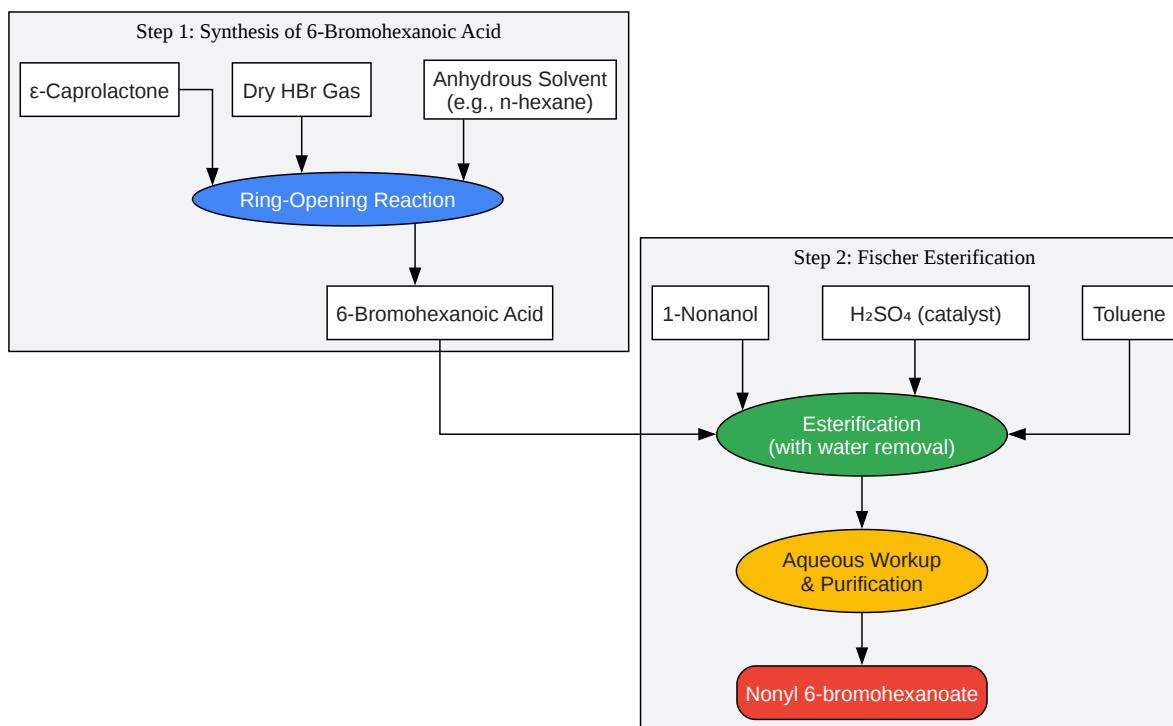
- In a three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer, dissolve ϵ -caprolactone (1.0 mol) in the chosen anhydrous organic solvent (e.g., 200 mL of n-hexane).
- Begin stirring the solution and cool the flask in an ice bath to maintain a reaction temperature between 20°C and 30°C.
- Slowly bubble dry hydrogen bromide gas (1.1 mol) through the solution. Monitor the temperature closely to prevent it from exceeding 30°C.
- After the addition of HBr is complete, continue to stir the mixture at the same temperature for approximately 6 hours.
- Cool the reaction mixture to a temperature between 0°C and 10°C and continue stirring for another 3 hours. A crystalline precipitate of 6-bromohexanoic acid will form.
- Collect the solid product by filtration and wash with a small amount of cold solvent.
- Dry the product under vacuum to yield high-purity 6-bromohexanoic acid.

Step 2: Fischer Esterification of 6-Bromohexanoic Acid with 1-Nonanol

This proposed protocol is based on the principles of Fischer-Speier esterification.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- 6-Bromohexanoic acid (from Step 1)
- 1-Nonanol


- Concentrated sulfuric acid (H_2SO_4)
- Anhydrous toluene
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-bromohexanoic acid (1.0 equiv), 1-nonal (1.5 equiv), and anhydrous toluene. The amount of toluene should be sufficient to suspend the reactants.
- With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv).
- Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when water is no longer being azeotropically removed.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude **Nonyl 6-bromohexanoate** can be purified by vacuum distillation or column chromatography to yield the final product.

Logical and Experimental Workflows

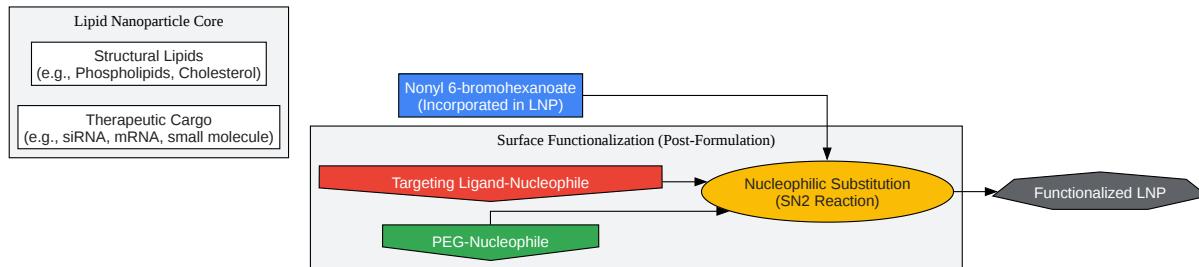
The synthesis of **Nonyl 6-bromohexanoate** follows a clear, two-step logical progression. This workflow is visualized below.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **Nonyl 6-bromohexanoate**.

Applications in Research and Drug Development

While specific case studies for **Nonyl 6-bromohexanoate** are not abundant, its structure suggests significant potential in drug delivery and bioconjugation.


Component of Lipid Nanoparticles (LNPs)

Functionalized lipids are crucial components in the design of sophisticated drug delivery systems like LNPs.[15][16][17][18][19] The terminal bromide of **Nonyl 6-bromohexanoate** can act as a reactive handle for the post-formulation attachment of various moieties to the surface of a lipid-based nanoparticle.

This "click" chemistry approach allows for the surface functionalization of LNPs with:

- Targeting Ligands: Antibodies, peptides, or small molecules that can direct the nanoparticle to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.
- Stealth Agents: Polymers like polyethylene glycol (PEG) can be attached to create a hydrophilic corona around the nanoparticle. This "stealth" layer helps to reduce recognition by the immune system, prolonging circulation time in the bloodstream.

The diagram below illustrates the potential role of **Nonyl 6-bromohexanoate** in a functionalized lipid nanoparticle.

[Click to download full resolution via product page](#)

Caption: Role of **Nonyl 6-bromohexanoate** in LNP functionalization.

Synthetic Intermediate

Beyond its direct use in formulations, the bifunctional nature of **Nonyl 6-bromohexanoate** makes it a useful intermediate in organic synthesis for creating novel amphiphilic molecules, probes, or other specialized lipids for biological studies.

Safety and Handling

A detailed safety data sheet (SDS) for **Nonyl 6-bromohexanoate** is not widely available. However, based on the known hazards of similar compounds, such as ethyl 6-bromohexanoate and methyl 6-bromohexanoate, appropriate safety precautions should be taken.^{[20][21][22][23]} It is likely to be an irritant to the skin, eyes, and respiratory system. Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Nonyl 6-bromohexanoate is a valuable chemical entity with significant potential, particularly in the rapidly advancing field of drug delivery. While comprehensive experimental data on its physical properties are currently lacking, its chemical characteristics and reactivity are well-understood based on its functional groups. The proposed synthesis protocol provides a clear and viable route for its production in a laboratory setting. As the demand for customizable lipid components for targeted therapeutics continues to grow, molecules like **Nonyl 6-bromohexanoate** are poised to play an increasingly important role in the development of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. 959249-23-1|Nonyl 6-bromohexanoate|BLD Pharm [bldpharm.com]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]
- 8. CN1865218A - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]
- 9. CN100519504C - Method for making 6-bromocaproic acid - Google Patents [patents.google.com]
- 10. cerritos.edu [cerritos.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 15. researchgate.net [researchgate.net]
- 16. bocsci.com [bocsci.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Technical Guide to Nonyl 6-bromohexanoate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551693#nonyl-6-bromohexanoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com